molecular formula C6H6O3S B13601035 2-Mercaptobenzene-1,3,5-triol

2-Mercaptobenzene-1,3,5-triol

Cat. No.: B13601035
M. Wt: 158.18 g/mol
InChI Key: DKKWUPLGEDIICA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzene-1,3,5-triol can be achieved through various methods. One common approach involves the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with thiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Mercaptobenzene-1,3,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Mercaptobenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

    Phloroglucinol (1,3,5-trihydroxybenzene): Lacks the thiol group, making it less reactive in certain chemical reactions.

    Pyrogallol (1,2,3-trihydroxybenzene): Has a different hydroxyl group arrangement, leading to distinct chemical properties.

    Hydroxyquinol (1,2,4-trihydroxybenzene): Another isomer with different reactivity patterns

Uniqueness: 2-Mercaptobenzene-1,3,5-triol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

2-sulfanylbenzene-1,3,5-triol

InChI

InChI=1S/C6H6O3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H

InChI Key

DKKWUPLGEDIICA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)S)O)O

Origin of Product

United States

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